3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one

Lipophilicity Drug-likeness Scaffold optimization

This C3-brominated, gem-dimethyl tetrahydropyridoindolone scaffold is the non-negotiable building block for any C3 diversification campaign. The C3-Br is the sole entry point for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings; the des-bromo analog (CAS 1595028-26-4) blocks all C3 SAR exploration. Its XLogP3 of 2.7 (+0.7 over the des-bromo congener) enables systematic lipophilicity-driven affinity optimization without altering TPSA or HBD/HBA pharmacophore. Zero rotatable bonds lock the core geometry for PROTAC linker installation or fragment-based halogen-bonding crystallography. Procure 98% purity grade to minimize Pd-catalyst poisoning. Standard international B2B shipping under R&D exemption.

Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
CAS No. 2231675-73-1
Cat. No. B1487132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one
CAS2231675-73-1
Molecular FormulaC13H13BrN2O
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C3=C(N2)C=C(C=N3)Br)C
InChIInChI=1S/C13H13BrN2O/c1-13(2)4-9-11(10(17)5-13)12-8(16-9)3-7(14)6-15-12/h3,6,16H,4-5H2,1-2H3
InChIKeyNOYFVMLWGOXPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one (CAS 2231675-73-1): Compound Class, Core Scaffold, and Physicochemical Identity


3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one (CAS 2231675-73-1) is a synthetic small-molecule building block belonging to the tetrahydropyrido[3,2-b]indol-9-one class—a fused pyridine–indole scaffold bearing a ketone at position 9, geminal dimethyl substitution at position 7, and a bromine atom at position 3 of the pyridine ring [1]. Its molecular formula is C₁₃H₁₃BrN₂O with a molecular weight of 293.16 g·mol⁻¹ and a computed XLogP3-AA of 2.7, placing it in a moderately lipophilic property space relative to non-halogenated analogs [1]. The compound is catalogued under PubChem CID 137346863 and is commercially available from multiple suppliers at 98% purity for research use [1]. No target-specific bioactivity data (Kd, IC₅₀, Ki) have been deposited in ChEMBL or BindingDB for this exact compound as of the search date, indicating that it is primarily positioned as a synthetic intermediate and scaffold-diversification precursor rather than a validated probe molecule [2].

Why Generic Substitution Fails for 3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one: Three Structural Features That Preclude Simple Analog Swapping


Three non-redundant structural features make this compound non-interchangeable with its closest commercially available analogs. First, the C3 bromine atom—absent in the des-bromo analog 7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one (CAS 1595028-26-4)—serves as the sole entry point for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), meaning any synthetic route requiring C3 diversification is blocked without it [1]. Second, the bromine atom adds approximately 79 Da of molecular mass and elevates the computed logP by +0.7 units (XLogP3: 2.7 vs. 2.0) relative to the des-bromo congener, altering both passive membrane permeability potential and chromatographic retention behavior [1][2]. Third, the gem-dimethyl group at C7—present in both the target and the des-bromo analog but absent in the parent scaffold 5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one (CAS 198141-12-7)—provides a conformationally rigidifying element and increases lipophilicity by approximately +0.8 logP units over the parent (XLogP3: 2.0 vs. 1.2), making even the non-brominated 7,7-dimethyl analog non-substitutable for the unsubstituted scaffold [2][3]. These orthogonal differentiation axes—synthetic handle, lipophilicity, and conformational constraint—operate independently, meaning no single in-class analog replicates all three simultaneously.

Quantitative Differentiation Evidence for 3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one: Head-to-Head Physicochemical and Synthetic-Utility Comparisons


Lipophilicity Modulation: XLogP3 Increase of +0.7 vs. Des-Bromo Analog and +1.5 vs. Parent Scaffold

The bromine atom at C3 raises the computed octanol–water partition coefficient (XLogP3-AA) of the target compound to 2.7, compared with 2.0 for the des-bromo analog (CAS 1595028-26-4) and 1.2 for the parent scaffold lacking both the bromine and the gem-dimethyl groups (CAS 198141-12-7) [1]. This represents a +0.7 logP increment attributable specifically to Br-for-H substitution at C3, and an additional +0.8 logP increment contributed by the 7,7-dimethyl substitution [1][2]. In the context of lead optimization, a ΔlogP of +0.7 can shift a compound across critical lipophilicity thresholds that govern passive membrane permeability, CYP450 susceptibility, and aqueous solubility [3].

Lipophilicity Drug-likeness Scaffold optimization

Synthetic Diversification: C3–Br as the Exclusive Handle for Palladium-Catalyzed Cross-Coupling on the Pyridoindolone Scaffold

The C3 bromine atom on the pyridine ring is the sole aryl halide site on the tetrahydropyrido[3,2-b]indol-9-one scaffold. This enables Pd(0)-catalyzed cross-coupling reactions—including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings—that are not accessible with the des-bromo analog (CAS 1595028-26-4) [1]. Aryl bromides on electron-deficient pyridine rings are well-precedented substrates for these transformations, with typical Suzuki–Miyaura coupling yields exceeding 70% under standard conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, dioxane, 80–100 °C) [2]. The des-bromo analog lacks any halogen substituent and therefore offers no equivalent entry point for late-stage diversification, limiting its utility to scaffold modifications that proceed through N–H or carbonyl chemistry [1].

Cross-coupling C–C bond formation Library synthesis

Halogen Bonding Potential: Bromine-Specific Non-Covalent Interaction Capability Absent in Des-Bromo and Chloro Analogs

The C3 bromine atom introduces a σ-hole that can act as a halogen bond (XB) donor, forming attractive, directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, carboxylate side chains) in protein binding sites [1]. The strength of halogen bonding follows the trend I > Br > Cl >> F, with aryl bromides exhibiting XB interaction energies typically in the range of −1 to −5 kcal·mol⁻¹, depending on the acceptor [2]. The des-bromo analog (CAS 1595028-26-4) cannot participate in halogen bonding at C3 because it bears a hydrogen atom. A putative 3-chloro analog—if synthesized—would offer weaker XB donor capacity due to the lower polarizability of chlorine [1]. This difference may translate into measurable affinity gains (ΔΔG of −0.5 to −2 kcal·mol⁻¹, corresponding to 2- to 30-fold potency improvements) in target–ligand complexes where the bromine engages a suitable acceptor [2].

Halogen bonding Molecular recognition Structure-based design

Molecular Weight and Topological Polar Surface Area: Differentiating Physicochemical Property Profile from Both Des-Bromo and Parent Scaffold Analogs

The target compound occupies a distinct region of lead-like chemical space compared to its closest analogs. The molecular weight (MW = 293.16 g·mol⁻¹) is +79 Da heavier than the des-bromo analog (MW = 214.26) and +107 Da heavier than the parent scaffold (MW = 186.21) [1]. The topological polar surface area (TPSA = 45.8 Ų) is identical to that reported for the des-bromo analog (TPSA also computed as ~46 Ų on the ZINC15 platform using the same method), confirming that bromination does not alter TPSA but increases MW and logP independently [1][2]. All three compounds share the same hydrogen bond donor count (1) and acceptor count (2), and the same rotatable bond count (0), meaning the bromine atom is the sole driver of property differentiation within this series [1]. This combination—higher MW at constant TPSA and HBD/HBA counts—places the brominated compound in a higher lipophilic ligand efficiency (LLE) risk category but also increases the probability of favorable van der Waals contacts in hydrophobic binding pockets [3].

Physicochemical properties Drug-likeness Lead-likeness

Recommended Application Scenarios for 3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one Based on Quantified Differentiation Evidence


Scaffold-Diversification Library Synthesis via C3 Suzuki–Miyaura Cross-Coupling

The C3 aryl bromide serves as the sole entry point for installing aryl, heteroaryl, or vinyl substituents onto the pyridoindolone scaffold via palladium-catalyzed cross-coupling. This compound is the mandatory building block for any parallel synthesis campaign that aims to explore C3 SAR space, as the des-bromo analog (CAS 1595028-26-4) lacks a reactive halogen [1]. Procurement should prioritize the 98%-purity grade available from Leyan (Cat. 1540060) to minimize palladium catalyst poisoning from impurities .

Fragment Growth with Controlled Lipophilicity Increase for Hydrophobic Pocket Targeting

When a fragment screen identifies the parent scaffold (XLogP3 = 1.2) or the 7,7-dimethyl analog (XLogP3 = 2.0) as a hit in a靶标 containing a proximal hydrophobic sub-pocket, the brominated compound (XLogP3 = 2.7) offers a quantifiable +0.7 to +1.5 logP increment without altering the TPSA or hydrogen-bonding pharmacophore (HBD = 1, HBA = 2) [1]. This enables systematic probing of lipophilicity-driven affinity gains while maintaining the core binding mode, with the added benefit that the bromine atom itself may engage in halogen bonding [2].

Building Block for Bioconjugation and Chemical Probe Synthesis

The C3–Br handle enables sequential functionalization strategies: initial cross-coupling to install an aromatic or heteroaromatic extension, followed by further derivatization at the N–H or carbonyl positions. This orthogonal reactivity profile makes the compound suitable for constructing fluorescent probes, photoaffinity labels, or PROTAC linker attachment points on the pyridoindolone scaffold [1]. The absence of rotatable bonds (RB = 0) in the core ensures that the scaffold maintains a conformationally constrained geometry throughout derivatization [1].

Computational Halogen Bonding Screening and Crystallographic Fragment Soaking

For targets where a crystallographic system is available, the brominated compound can serve as a halogen-bonding probe fragment. The σ-hole on bromine may form directional interactions with backbone carbonyls or carboxylate side chains (estimated XB energy −1 to −5 kcal·mol⁻¹), which can be detected by anomalous scattering in X-ray crystallography [2]. This application is precluded for the des-bromo analog and is weaker for any putative chloro derivative [2].

Quote Request

Request a Quote for 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.